molecular formula C9H17NO3S B039337 tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate CAS No. 120296-30-2

tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate

Cat. No.: B039337
CAS No.: 120296-30-2
M. Wt: 219.3 g/mol
InChI Key: UJTIBUBQPFDIPR-ZETCQYMHSA-N
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Description

(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable electrophile, such as a carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified by filtration or recrystallization .

Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent. This eco-friendly approach allows for the preparation of carbamates without the need for solvents, making it a sustainable option .

Industrial Production Methods

In industrial settings, the production of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate often involves large-scale batch or continuous processes. These methods utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted carbamates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and other non-covalent interactions . The compound’s ability to permeate cell membranes enhances its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Compared to other carbamates, (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate exhibits unique properties due to the presence of the methylthio group. This group enhances its reactivity and allows for the formation of diverse derivatives. Additionally, the tert-butyl group provides steric hindrance, increasing the compound’s stability and resistance to hydrolysis .

Properties

CAS No.

120296-30-2

Molecular Formula

C9H17NO3S

Molecular Weight

219.3 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1

InChI Key

UJTIBUBQPFDIPR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC)C=O

SMILES

CC(C)(C)OC(=O)NC(CSC)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C=O

Origin of Product

United States

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